molecular formula C3H7N3O B13589743 2-Azidopropan-1-ol CAS No. 88150-76-9

2-Azidopropan-1-ol

Katalognummer: B13589743
CAS-Nummer: 88150-76-9
Molekulargewicht: 101.11 g/mol
InChI-Schlüssel: RIVUDQMCBGGPRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Azidopropan-1-ol, also known as 3-Azido-1-propanol, is an organic compound with the molecular formula C3H7N3O. It is a colorless to light yellow liquid that is primarily used as a reagent in various chemical reactions, particularly in the field of click chemistry. The compound is characterized by the presence of an azide group (-N3) attached to a propanol backbone, making it a versatile intermediate in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Azidopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-chloro-1-propanol with sodium azide in an aqueous medium. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is generally produced on a smaller scale for research and development purposes. The synthesis involves standard organic chemistry techniques, ensuring high purity and yield .

Wirkmechanismus

The mechanism of action of 2-Azidopropan-1-ol primarily involves its reactivity as an azide. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a process facilitated by copper(I) catalysts. This reaction is highly selective and efficient, making it a valuable tool in chemical synthesis . Additionally, the reduction of the azide group to an amine involves the transfer of hydrogen atoms, typically catalyzed by palladium on carbon .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Azidopropan-1-ol is unique due to its specific placement of the azide group on the propanol backbone, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to participate in click chemistry and form stable triazoles sets it apart from other azide-containing compounds .

Eigenschaften

CAS-Nummer

88150-76-9

Molekularformel

C3H7N3O

Molekulargewicht

101.11 g/mol

IUPAC-Name

2-azidopropan-1-ol

InChI

InChI=1S/C3H7N3O/c1-3(2-7)5-6-4/h3,7H,2H2,1H3

InChI-Schlüssel

RIVUDQMCBGGPRV-UHFFFAOYSA-N

Kanonische SMILES

CC(CO)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.